molecular formula C13H20BrNO3S B2688814 4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide CAS No. 898645-79-9

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2688814
CAS RN: 898645-79-9
M. Wt: 350.27
InChI Key: OIDKTNKXEYNINL-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C13H20BrNO5S . It has an average mass of 382.271 Da and a monoisotopic mass of 381.024536 Da .


Molecular Structure Analysis

The molecular structure of 4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide involves a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 ether (aliphatic) .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been reported. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II photodynamic therapy mechanisms. Such properties suggest their potential use as Type II photosensitizers in the treatment of cancer via photodynamic therapy, leveraging their ability to generate singlet oxygen upon light activation (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition Potential

A series of new N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential. These compounds showed significant inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase, indicating their potential therapeutic applications in managing conditions like Alzheimer's disease and diabetes (Riaz, 2020).

Organic Synthesis

The nickel-catalyzed cross-coupling of aryl halides with alkyl halides was demonstrated using a compound similar to 4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide, showcasing the utility of such compounds in the synthesis of complex organic molecules. This research highlights the compounds' role in facilitating the development of new synthetic routes for organic synthesis, potentially leading to the production of novel pharmaceuticals and materials (Everson et al., 2014).

properties

IUPAC Name

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3S/c1-4-18-7-5-6-15-19(16,17)13-9-10(2)12(14)8-11(13)3/h8-9,15H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDKTNKXEYNINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(3-ethoxypropyl)-2,5-dimethylbenzenesulfonamide

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